molecular formula C15H13ClO2 B2400225 4-Acetyl-4'-chloro-2'-methoxybiphenyl) CAS No. 1345472-02-7

4-Acetyl-4'-chloro-2'-methoxybiphenyl)

Cat. No.: B2400225
CAS No.: 1345472-02-7
M. Wt: 260.72
InChI Key: KDUJPJMFVRUFSN-UHFFFAOYSA-N
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Description

1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro and methoxy substituent on a biphenyl system, with an ethanone group attached to one of the phenyl rings

Preparation Methods

The synthesis of 1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where anisole undergoes acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common, where the chloro or methoxy groups can be replaced by other substituents using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while halogenation would introduce additional halogen atoms to the aromatic ring .

Scientific Research Applications

1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone can be compared with other similar compounds such as:

These comparisons highlight the unique properties of 1-(4’-Chloro-2’-methoxy-[1,1’-biphenyl]-4-yl)ethanone, particularly its balanced reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

1-[4-(4-chloro-2-methoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10(17)11-3-5-12(6-4-11)14-8-7-13(16)9-15(14)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUJPJMFVRUFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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